molecular formula C18H25BO6 B1412700 Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1948233-47-3

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1412700
CAS No.: 1948233-47-3
M. Wt: 348.2 g/mol
InChI Key: GOLJBOHAXNVTFO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydrofuran ring and a dioxaborolane moiety

Biochemical Analysis

Biochemical Properties

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in glycol protection, asymmetric synthesis of amino acids, and Diels–Alder and Suzuki coupling reactions . It acts as an enzyme inhibitor or specific ligand, which can be used in the treatment of tumors and microbial infections . The interactions of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with enzymes often involve the formation of highly reactive oxygen species, leading to apoptosis in cancer cells .

Cellular Effects

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been shown to influence various cellular processes. It can induce apoptosis and necrosis in cancer cells, such as HCT116 human colon cancer cells and HeLa cells, by generating oxidative stress . Additionally, low concentrations of this compound have been found to inhibit the growth of lung cancer cells, including H1299 and COR-L23p cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interactions with enzymes and the production of reactive oxygen species.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to specific enzymes, leading to the production of reactive oxygen species that induce apoptosis in cancer cells . The changes in gene expression and cellular metabolism observed with this compound are a result of its interactions with enzymes and the subsequent oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can change over time. The stability and degradation of this compound are important factors to consider in in vitro and in vivo studies. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, particularly in the context of cancer treatment .

Dosage Effects in Animal Models

The effects of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate vary with different dosages in animal models. At low doses, the compound can inhibit the growth of cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glycol protection, asymmetric synthesis of amino acids, and other biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and the production of reactive oxygen species .

Transport and Distribution

The transport and distribution of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate within cells and tissues are critical for its effectiveness. This compound can interact with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . The distribution of the compound can affect its accumulation and impact on cellular processes.

Subcellular Localization

The subcellular localization of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is important for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with enzymes and other biomolecules, thereby affecting its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler boron-containing compounds .

Scientific Research Applications

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential as a biochemical probe or as a building block for biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the tetrahydrofuran ring and the dioxaborolane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

methyl 3-[(3R)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJBOHAXNVTFO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.